molecular formula C23H32N4O2 B5146166 N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Cat. No.: B5146166
M. Wt: 396.5 g/mol
InChI Key: XLTAUHAVKINGCW-UHFFFAOYSA-N
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Description

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound featuring a pyrazole ring, a cyclohexyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(5-phenyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
  • N-[2-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Uniqueness

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its stability, solubility, or interaction with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-29-12-10-22(28)25-21-8-7-17-9-11-27(15-19(17)13-21)16-20-14-24-26-23(20)18-5-3-2-4-6-18/h7-8,13-14,18H,2-6,9-12,15-16H2,1H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTAUHAVKINGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=CC2=C(CCN(C2)CC3=C(NN=C3)C4CCCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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